5-(4-Bromophenyl)thiazole-2-carboxylic acid
Description
Structural and Chemical Characterization
Molecular Architecture and Isomerism
5-(4-Bromophenyl)thiazole-2-carboxylic acid consists of a thiazole ring substituted at position 2 with a carboxylic acid group and at position 5 with a 4-bromophenyl moiety. The molecular formula is C₁₁H₇BrNO₂S , with a molecular weight of 284.13 g/mol .
Key Structural Features:
- Thiazole core : A five-membered aromatic heterocycle containing sulfur (at position 1) and nitrogen (at position 3).
- Carboxylic acid group : Positioned at C2, enabling hydrogen bonding and pH-dependent solubility.
- 4-Bromophenyl substituent : Attached at C5, introducing steric bulk and electronic effects via the bromine atom.
Spectroscopic Profile (NMR, IR, UV-Vis)
Spectroscopic data for This compound is inferred from related compounds.
NMR Analysis
| Proton Environment | Expected δ (ppm) | Source Analog |
|---|---|---|
| Thiazole C3-H | ~7.8–8.2 | |
| Aromatic (4-bromophenyl) | ~7.4–7.9 (doublet) | |
| COOH proton | ~12.0–13.0 (broad) |
Note: Peaks may shift due to electronic effects from the bromophenyl group.
IR Spectroscopy
| Functional Group | Characteristic Band (cm⁻¹) | Source Analog |
|---|---|---|
| O–H (carboxylic acid) | ~2500–3000 (broad) | |
| C=O (carboxylic acid) | ~1680–1700 | |
| C=N (thiazole) | ~1600–1650 |
UV-Vis Absorption
The bromophenyl group introduces π-π* transitions in the 250–300 nm range, with potential absorption maxima near 270 nm (based on thiazole derivatives).
Thermodynamic and Kinetic Properties
Thermodynamic Stability
- pKa : Estimated ~2.4 (similar to thiazole-2-carboxylic acids).
- Solubility : Limited in nonpolar solvents; enhanced in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding.
Kinetic Behavior
Conformational Analysis and Stability Studies
Conformational Isomers
Two primary conformers are hypothesized:
- Conformer I : Carboxylic acid OH group oriented toward the nitrogen atom.
- Conformer II : OH group rotated 180° around the C–O bond.
Stability Trends: Conformer I is thermodynamically favored due to intramolecular hydrogen bonding between the carboxylic acid and thiazole nitrogen.
Photoreactivity
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFXAHUFUAMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The core thiazole ring is typically constructed via cyclization reactions between α-bromoketones or β-keto esters and thioamide or thiourea derivatives. For example:
- Reaction of 4-bromobenzaldehyde with thiosemicarbazide generates a thiazole intermediate through condensation and cyclization.
- Alternatively, α-bromoketones derived from brominated aromatic ketones react with ethyl thiooxamate or thiourea to form the thiazole ring.
This cyclization is often carried out under reflux in polar solvents such as methanol or ethanol, with reaction times ranging from several hours to overnight.
Carboxylation and Hydrolysis
The carboxylic acid group at position 2 of the thiazole ring is introduced by:
- Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous lithium hydroxide or sodium hydroxide in methanol or aqueous media at room temperature or slightly elevated temperatures.
- Direct carboxylation of thiazole intermediates under basic conditions with carbon dioxide, followed by acidification to yield the free acid.
Hydrolysis is typically monitored by TLC or HPLC to ensure complete conversion.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde + Thiosemicarbazide, reflux in ethanol | Cyclization to form 4-(4-bromophenyl)thiazole intermediate | 80-90 |
| 2 | α-Bromoketone formation via bromination (NBS) | Preparation of α-bromoketone precursor | 75-85 |
| 3 | Reaction with ethyl thiooxamate, reflux | Formation of thiazole-2-carboxylic acid ethyl ester | 70-85 |
| 4 | Hydrolysis with aq. LiOH/MeOH, room temp | Conversion of ester to 5-(4-bromophenyl)thiazole-2-carboxylic acid | 85-95 |
Note: Reaction times vary from 1 to 17 hours depending on step and conditions.
Industrial Preparation Considerations
Industrial synthesis focuses on:
- Catalyst use: Solid acid catalysts or base catalysts like sodium methoxide are employed to enhance reaction rates and selectivity.
- Solvent optimization: Methanol, ethanol, toluene, and hydrophobic solvents are used strategically for solubility and purification.
- Reaction atmosphere: Nitrogen or inert gas atmospheres are used to prevent oxidation or side reactions.
- Temperature control: Reflux and controlled heating (20–105 °C) ensure optimal reaction kinetics.
- Purification: Crystallization, filtration, and solvent extraction are employed to isolate the product with high purity and yield.
A patent describing a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, provides insights into analogous preparation techniques involving reflux, catalyst recovery, and stepwise reaction sequences that could be adapted for thiazole derivatives.
Analytical and Purification Techniques
- Chromatography: Gradient HPLC with C18 columns and acidic mobile phases (e.g., 0.1% formic acid) is used to separate brominated byproducts.
- Crystallization: Low-temperature crystallization from ethanol/water mixtures minimizes degradation.
- Spectroscopic confirmation: NMR (¹H, ¹³C), IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry confirm structure and purity.
- X-ray diffraction: Single-crystal XRD can provide definitive structural confirmation.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Notes |
|---|---|---|
| Thiazole ring formation | Cyclization of α-bromoketones with thioamide derivatives | Reflux in ethanol/methanol, 4–17 h |
| Bromophenyl introduction | Use of 4-bromobenzaldehyde or 4-bromophenylacetic acid | Early-stage incorporation preferred |
| Carboxylation | Hydrolysis of ester intermediates with LiOH/NaOH | Room temp to mild heating, aqueous media |
| Catalysts | Solid acid catalysts, sodium methoxide | Enhance yield and selectivity |
| Solvents | Methanol, ethanol, toluene, hydrophobic solvents | Used for reaction and purification |
| Atmosphere | Nitrogen or inert gas | Prevent oxidation |
| Purification | Crystallization, HPLC, filtration | Remove impurities and byproducts |
Research Findings and Optimization
- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly improves yields (up to 90% in key steps).
- Use of nitrogen atmosphere prevents side reactions during sensitive steps like bromination and cyclization.
- Hydrolysis under mild conditions preserves the integrity of the bromophenyl substituent and the thiazole ring.
- Purification via gradient HPLC and low-temperature crystallization enhances product purity and stability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The thiazole ring can undergo nucleophilic substitution at the 2-position.
Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides under basic conditions.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products
Electrophilic substitution: Substituted thiazole derivatives with various functional groups.
Nucleophilic substitution: Thiazole derivatives with nucleophilic groups attached at the 2-position.
Oxidation and reduction: Alcohols, aldehydes, or ketones derived from the carboxylic acid group.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 5-(4-bromophenyl)thiazole-2-carboxylic acid, as anticancer agents. For instance, thiazole-based compounds have been evaluated for their effectiveness against various cancer cell lines. A notable study demonstrated that certain thiazole derivatives exhibited strong cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells, suggesting that modifications in the thiazole structure can enhance anticancer activity .
c-Met Inhibition
Research focused on c-Met inhibitors has identified thiazole derivatives as promising candidates. A specific compound derived from thiazole was shown to inhibit c-Met phosphorylation and induce apoptosis in cancer cells. This mechanism indicates that this compound could serve as a scaffold for developing selective c-Met inhibitors, which are crucial in targeted cancer therapies .
Synthetic Chemistry Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization, making it an essential intermediate in synthesizing more complex molecules. This compound has been utilized in the preparation of various thiazole-based derivatives with enhanced biological activities .
Synthesis of Novel Compounds
The compound has been employed in synthesizing novel thiazole-pyridine hybrids through condensation reactions. These hybrids have shown promising antitumor activity against several cancer cell lines, indicating the potential for developing new therapeutic agents based on this scaffold .
Biological Evaluation
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated antimicrobial properties. Studies have reported that certain thiazole compounds exhibit significant antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting that structural modifications can lead to more potent antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how variations in the thiazole structure affect biological activity. For example, modifications at specific positions on the thiazole ring can lead to enhanced anticancer or antimicrobial properties, guiding future research directions and compound optimization efforts .
Data Summary
Case Studies
- Anticancer Research : A study published in MDPI explored various thiazole derivatives' effects on cancer cell lines, revealing that this compound had promising results against specific types of cancer cells due to its structural features .
- Synthetic Applications : Research documented the successful synthesis of novel compounds using this compound as an intermediate, demonstrating its utility in creating biologically active molecules with enhanced efficacy against cancer and microbial infections .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring and bromophenyl group contribute to its binding affinity and specificity . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
5-(4-Methoxyphenyl)thiazole-2-carboxylic Acid Derivatives
- Structure : The methoxy group replaces bromine, introducing electron-donating properties. Derivatives such as 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-3-ylmethylene-hydrazide (3-MTPH) exhibit corrosion inhibition efficiency on mild steel in acidic environments (0.5 M HCl). Studies using electrochemical impedance spectroscopy (EIS) and polarization techniques demonstrated inhibition efficiencies exceeding 85%, attributed to adsorption on metal surfaces via sulfur and nitrogen atoms .
4-(4-Bromophenyl)thiazole-2-carboxylic Acid
- Structure : Bromine is at the 4-position of the phenyl ring, altering electronic distribution.
- Properties : Molecular weight (284.13 g/mol), CAS 886366-94-5, stored at 2–8°C. Hazard warnings include irritation (H315, H319) and respiratory sensitization (H335) .
- Comparison : Positional isomerism (4- vs. 5-bromo) may affect crystal packing and biological target interactions, though specific data are lacking.
Core Heterocycle Modifications
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic Acid
- Structure : Replaces the thiazole ring with a 1,3,4-oxadiazole.
- Applications : Used in synthesizing antimicrobial and antitumor agents. The oxadiazole’s lower aromaticity compared to thiazole may reduce metabolic stability but improve hydrogen-bonding capacity .
5-(4-Bromophenyl)thiophene-2-carboxylic Acid
- Structure : Thiophene replaces thiazole, removing the nitrogen atom.
- Properties: CAS 40133-13-7.
Pharmacological Analogs
NRA0562: Thiazole-2-carboxylic Acid Amide Derivative
- Structure : 4-(4-Fluorophenyl)thiazole-2-carboxylic acid amide with a piperidine-indole substituent.
- Activity : High affinity for dopamine receptors (Ki: 1.79–7.09 nM), demonstrating antipsychotic effects in preclinical models. The fluorine atom enhances blood-brain barrier penetration compared to bromine .
- Comparison : The amide group in NRA0562 replaces the carboxylic acid, enabling enhanced receptor binding through hydrogen bonding.
Benzimidazole-Thiazole Hybrids
Corrosion Inhibition
- Mechanism : Thiazole derivatives adsorb on metal surfaces via sulfur and nitrogen atoms. For 5-(4-methoxyphenyl)thiazole-2-carboxylic acid hydrazides, inhibition efficiency correlates with substituent electronegativity and molecular planarity .
- Comparison : Bromine’s bulkiness in 5-(4-bromophenyl)thiazole-2-carboxylic acid may reduce adsorption compared to smaller substituents like methoxy.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-(4-Bromophenyl)thiazole-2-COOH | C₁₀H₆BrNO₂S | 284.13 | 886366-94-5 |
| 5-(4-Methoxyphenyl)thiazole-2-COOH | C₁₁H₉NO₃S | 247.26 | Not Provided |
| NRA0562 | C₂₃H₂₁F₂N₃OS | 441.49 | Not Provided |
Biological Activity
5-(4-Bromophenyl)thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, drawing on various studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromophenyl group enhances its biological properties, making it a subject of interest for various pharmacological studies.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results:
- Cell Line Testing : In vitro assays have revealed that derivatives of thiazoles exhibit significant cytotoxicity against several cancer types, including breast cancer (MCF7), lung adenocarcinoma (A549), and glioblastoma (U251) cells. For instance, compounds derived from thiazole structures have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanisms underlying the anticancer effects often involve the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact with specific proteins involved in cancer progression, such as c-Met and Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In Vitro Antimicrobial Testing : Studies have shown that thiazole derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : The presence of halogen substituents, such as bromine, has been linked to enhanced antimicrobial activity. The position of these substituents on the phenyl ring can significantly influence the efficacy against microbial strains .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 5-(4-Bromophenyl)thiazole-2-carboxylic acid, and how is purity validated?
Methodological Answer: The compound is typically synthesized via a multi-step approach. A common route involves:
Suzuki-Miyaura coupling to introduce the 4-bromophenyl group to a thiazole precursor.
Carboxylic acid functionalization using oxidation or hydrolysis of ester intermediates.
Analytical Validation:
- HPLC (High-Performance Liquid Chromatography) with UV detection quantifies purity (≥95%) by comparing retention times to standards .
- NMR Spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and thiazole ring protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) validates molecular weight (theoretical: 298.18 g/mol; observed: m/z 299.1 [M+H]⁺) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–70 | 90–92 |
| 2 | NaOH, EtOH/H₂O, reflux | 85–90 | 95–97 |
Q. How does the reactivity of this compound compare with other brominated thiazole derivatives?
Methodological Answer: The bromine atom at the para position enhances electrophilic aromatic substitution (EAS) reactivity. Comparative studies with 5-bromothiazole-2-carboxylic acid () show:
- Nucleophilic Substitution: Reacts with amines (e.g., piperazine) under Pd catalysis, yielding biaryl derivatives.
- Electrophilic Reactions: The electron-withdrawing carboxylic acid group deactivates the thiazole ring, requiring harsher conditions for nitration or sulfonation compared to non-carboxylated analogs .
Q. What are common impurities in its synthesis, and how are they mitigated?
Methodological Answer: Key impurities include:
- Unreacted bromophenyl intermediates (detected via TLC or GC-MS).
- Oxidative byproducts (e.g., sulfoxides from thiazole ring oxidation).
Mitigation Strategies:
- Column Chromatography (silica gel, ethyl acetate/hexane gradient) removes polar byproducts .
- Recrystallization from ethanol/water improves purity (>98%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: The ICReDD framework () integrates quantum chemical calculations and machine learning to:
- Predict reaction pathways (e.g., transition states for Suzuki coupling) using density functional theory (DFT) .
- Optimize solvent selection (e.g., DMF vs. THF) based on solvation energy calculations.
- Reduce experimental trials by 40–60% through Bayesian optimization of temperature and catalyst loading .
Q. What role does this compound play in modulating biochemical pathways?
Methodological Answer: While direct studies are limited, structural analogs (e.g., ) suggest:
- Enzyme Inhibition: The thiazole ring may chelate metal ions in enzyme active sites (e.g., kinases or phosphatases).
- Cellular Uptake: The carboxylic acid group enhances solubility, enabling transport via monocarboxylate transporters (MCTs).
- Experimental Validation: Use surface plasmon resonance (SPR) to measure binding affinity to target proteins .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Statistical Analysis: Apply principal component analysis (PCA) to identify outliers in batch data .
Q. What experimental designs assess its stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing:
Table 2: Stability Study Parameters
| Factor | Range | Response Measured |
|---|---|---|
| pH | 2, 7, 12 | % Parent Compound |
| Temp | 25°C, 40°C, 60°C | Degradation Rate |
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Bioisosteric Replacement: Substitute the bromine atom with CF₃ or CN groups to enhance binding affinity ().
- Carboxylic Acid Bioisosteres: Replace -COOH with tetrazole or sulfonamide to improve metabolic stability .
- In Silico Screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
